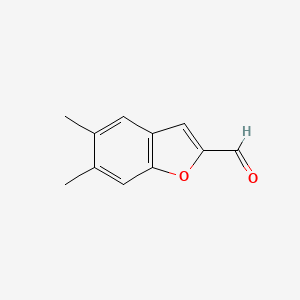

5,6-Dimethyl-1-benzofuran-2-carbaldehyde

Overview

Description

5,6-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the CAS Number: 1384427-32-0 . It has a molecular weight of 174.2 and its IUPAC name is 5,6-dimethyl-1-benzofuran-2-carbaldehyde . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5,6-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-9-5-10 (6-12)13-11 (9)4-8 (7)2/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethyl-1-benzofuran-2-carbaldehyde were not found, benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Physical And Chemical Properties Analysis

5,6-Dimethyl-1-benzofuran-2-carbaldehyde is a powder that is stored at room temperature . Its molecular weight is 174.2 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Activity

5,6-Dimethyl-1-benzofuran-2-carbaldehyde has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents. Benzofuran derivatives, including this compound, have been found to exhibit significant cell growth inhibitory effects on various cancer cell lines . For instance, certain substituted benzofurans have demonstrated dramatic anticancer activities, with notable inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Material Science: Organic Synthesis Building Block

In material science, this compound serves as a valuable building block for organic synthesis. Its molecular structure allows for the construction of complex organic compounds that can be used in the development of new materials with specific properties . The versatility of benzofuran derivatives makes them suitable for a wide range of applications, from electronic devices to advanced coatings.

Chemical Synthesis: Ring Construction

The compound plays a crucial role in chemical synthesis, particularly in the construction of benzofuran rings. Novel methods, such as free radical cyclization cascades and proton quantum tunneling, have been employed to construct complex benzofuran derivatives with high yield and purity . These methods are essential for synthesizing polycyclic benzofuran compounds that are difficult to prepare otherwise.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 5,6-Dimethyl-1-benzofuran-2-carbaldehyde can be used as a standard or reference compound in chromatographic and spectroscopic analyses. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .

Pharmacology: Drug Development

Benzofuran derivatives, including 5,6-Dimethyl-1-benzofuran-2-carbaldehyde, are of significant interest in pharmacology for drug development. Their diverse pharmacological activities, such as antiviral, antibacterial, and antioxidative properties, make them potential candidates for therapeutic drugs . The compound’s bioactivity is a subject of ongoing research, aiming to develop new medications with fewer side effects.

Biotechnology: Natural Product Synthesis

In biotechnology, this compound is used in the synthesis of natural products. Benzofuran derivatives are ubiquitous in nature and have been identified as core structural units in various biologically active natural medicines and synthetic chemical raw materials . The synthesis of these natural products is crucial for exploring new treatments and understanding biological processes.

Safety and Hazards

Future Directions

Benzofuran compounds, including 5,6-Dimethyl-1-benzofuran-2-carbaldehyde, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds, and they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the therapeutic potential of these compounds.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Benzofuran compounds are known to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with their targets in a way that inhibits cell growth, bacterial proliferation, oxidative stress, and viral replication.

Biochemical Pathways

Given the broad biological activities of benzofuran compounds , it can be inferred that they likely impact multiple biochemical pathways, leading to downstream effects such as cell growth inhibition, antibacterial effects, antioxidant effects, and antiviral effects.

Result of Action

Given the known biological activities of benzofuran compounds , it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular levels.

properties

IUPAC Name |

5,6-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-9-5-10(6-12)13-11(9)4-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVRMSRNROYWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-1-benzofuran-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1377486.png)

![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)

![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)